molecular formula C7H9BrO B14461105 Cyclohex-3-ene-1-carbonyl bromide CAS No. 73691-26-6

Cyclohex-3-ene-1-carbonyl bromide

Cat. No.: B14461105
CAS No.: 73691-26-6
M. Wt: 189.05 g/mol
InChI Key: UWSRAWGEJRDRDG-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-carbonyl bromide is an organic compound with the molecular formula C7H9BrO It is a derivative of cyclohexene, featuring a bromine atom attached to the carbonyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-3-ene-1-carbonyl bromide can be synthesized through several methods. One common approach involves the bromination of cyclohex-3-ene-1-carboxylic acid using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) as brominating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohex-3-ene-1-carbonyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: PBr3, SOBr2

    Reduction: NaBH4, LiAlH4

    Oxidation: KMnO4, CrO3

Major Products Formed:

    Substitution: Amides, esters, thioesters

    Reduction: Cyclohex-3-ene-1-methanol

    Oxidation: Cyclohex-3-ene-1-carboxylic acid

Mechanism of Action

The mechanism of action of cyclohex-3-ene-1-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The carbonyl group acts as an electrophilic center, attracting nucleophiles, while the bromine atom can be displaced in substitution reactions. These interactions facilitate the formation of various derivatives with different functional groups .

Comparison with Similar Compounds

  • Cyclohex-3-ene-1-carboxylic acid
  • Cyclohex-3-ene-1-methanol
  • Cyclohex-3-ene-1-carboxamide

Comparison: Cyclohex-3-ene-1-carbonyl bromide is unique due to the presence of the bromine atom, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering versatility in forming various derivatives .

Properties

CAS No.

73691-26-6

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

cyclohex-3-ene-1-carbonyl bromide

InChI

InChI=1S/C7H9BrO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2

InChI Key

UWSRAWGEJRDRDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)Br

Origin of Product

United States

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